molecular formula C8H5Cl2NO3 B10968326 2-(3,5-Dichloroanilino)-2-oxoacetic acid

2-(3,5-Dichloroanilino)-2-oxoacetic acid

Cat. No.: B10968326
M. Wt: 234.03 g/mol
InChI Key: AEILHFSLZYDGBP-UHFFFAOYSA-N
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Description

2-(3,5-Dichloroanilino)-2-oxoacetic acid is a chemical compound that features a dichloroaniline moiety attached to an oxoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloroanilino)-2-oxoacetic acid typically involves the reaction of 3,5-dichloroaniline with oxalic acid derivatives. One common method includes the use of oxalyl chloride to form an intermediate, which then reacts with 3,5-dichloroaniline under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3,5-dichloroaniline, a precursor for this compound, involves the chlorination of 4-chloro-2-nitrotoluene followed by oxidation and hydrogenation to produce 4,6-dichloroaniline. This intermediate is then decarboxylated to yield 3,5-dichloroaniline .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloroanilino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,5-Dichloroanilino)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloroanilino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichloroanilino)-2-oxoacetic acid is unique due to its specific substitution pattern and the presence of the oxoacetic acid group.

Properties

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

2-(3,5-dichloroanilino)-2-oxoacetic acid

InChI

InChI=1S/C8H5Cl2NO3/c9-4-1-5(10)3-6(2-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)

InChI Key

AEILHFSLZYDGBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)O

Origin of Product

United States

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